molecular formula C14H16N6O4 B11256993 N-{4-amino-6-[(3,4-dimethylphenyl)amino]-5-nitropyrimidin-2-yl}glycine

N-{4-amino-6-[(3,4-dimethylphenyl)amino]-5-nitropyrimidin-2-yl}glycine

Cat. No.: B11256993
M. Wt: 332.31 g/mol
InChI Key: YYSVFPALDQAOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID is a complex organic compound featuring a pyrimidine ring substituted with amino, nitro, and dimethylphenyl groups

Properties

Molecular Formula

C14H16N6O4

Molecular Weight

332.31 g/mol

IUPAC Name

2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H16N6O4/c1-7-3-4-9(5-8(7)2)17-13-11(20(23)24)12(15)18-14(19-13)16-6-10(21)22/h3-5H,6H2,1-2H3,(H,21,22)(H4,15,16,17,18,19)

InChI Key

YYSVFPALDQAOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID typically involves multiple steps:

Chemical Reactions Analysis

2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and nitro groups on the pyrimidine ring can participate in nucleophilic substitution reactions under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID can be compared with similar compounds such as:

This detailed article provides a comprehensive overview of 2-({4-AMINO-6-[(3,4-DIMETHYLPHENYL)AMINO]-5-NITROPYRIMIDIN-2-YL}AMINO)ACETIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.